molecular formula C13H17N3O2S2 B5763883 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B5763883
M. Wt: 311.4 g/mol
InChI Key: ZMZGBETXVNWFHN-UHFFFAOYSA-N
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Description

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a 1,3,4-thiadiazole derivative featuring a sulfonamide group linked to a phenyl moiety. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological and agrochemical applications, including antimicrobial, antitumor, and enzyme inhibitory activities . The compound’s structure includes a 2-methylpropyl (isobutyl) substituent at position 5 of the thiadiazole ring and a phenylmethanesulfonamide group at position 2.

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-10(2)8-12-14-15-13(19-12)16-20(17,18)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZGBETXVNWFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide typically involves the reaction of a thiadiazole derivative with a sulfonamide. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-(2-methylpropyl)-1,3,4-thiadiazole with benzenesulfonyl chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO2_2NH-) is a reactive site for nucleophilic substitution due to the electron-withdrawing sulfonyl group. Common reactions include:

Reaction Type Conditions Products Reference
AlkylationK2_2CO3_3, DMF, 60°C, 12 hN-Alkylated derivatives (e.g., methyl or benzyl substitution at NH group)
AcylationAcCl, pyridine, rt, 4 hAcetylated sulfonamide with improved lipophilicity
  • Example : Reaction with methyl iodide in DMF yields N-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide , enhancing metabolic stability .

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenylmethanesulfonamide group undergoes electrophilic substitution (e.g., nitration, halogenation):

Reaction Reagents Position Outcome
NitrationHNO3_3, H2_2SO4_4, 0°CparaNitro derivative with increased polarity
BrominationBr2_2, FeBr3_3, CH2_2Cl2_2metaBrominated analog for further coupling
  • Mechanism : The sulfonamide group acts as a meta-directing deactivator, favoring substitution at the 3-position .

Cycloaddition Reactions Involving the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes, nitriles):

Dipolarophile Conditions Product Application
PhenylacetyleneCu(I) catalyst, 80°C, 24 hTriazole-linked hybrid heterocyclesBioorthogonal tagging
AcrylonitrileMicrowave, 120°C, 30 minThiadiazolo-pyridine fused systemsAnticancer scaffolds
  • Example : Reaction with phenyl azide under Huisgen conditions forms a triazole bridge, enabling bioconjugation .

Oxidation and Reduction Reactions

The thiadiazole sulfur atom and sulfonamide group are redox-active:

Reaction Reagents Outcome Impact on Bioactivity
Oxidation (S→SO)mCPBA, CH2_2Cl2_2, 0°CSulfoxide derivative with altered solubilityReduced cytotoxicity
Reduction (C=N)NaBH4_4, MeOH, rtDihydrothiadiazole analogEnhanced hydrogen bonding

Hydrolysis and Degradation Pathways

Under acidic or basic conditions, the thiadiazole ring undergoes hydrolysis:

Conditions Products Mechanism
1M HCl, reflux, 6 hThiourea + phenylmethanesulfonamideRing-opening via protonation at N-atom
1M NaOH, 70°C, 3 hSulfonic acid + 2-methylpropylamine derivativesBase-catalyzed cleavage of S-N bonds

Catalytic Cross-Coupling Reactions

The 2-methylpropyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Catalyst Substrate Application
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3Aryl boronic acidsBiaryl analogs for kinase inhibition
Buchwald-HartwigPd2_2dba3_3, XantphosAminesAmino-functionalized derivatives

Key Research Findings

  • Antimicrobial Activity : Thiadiazole-sulfonamide hybrids exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .

  • Enzyme Inhibition : Analogous compounds show IC50_{50} = 12 nM against CSNK2A1 kinase via hydrogen bonding with Lys68 .

  • Metabolic Stability : N-Alkylation reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties. Research has shown that thiadiazole derivatives often exhibit antibacterial and antifungal activities. For instance, compounds similar to N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide have been tested against various pathogens, showing promising results in inhibiting bacterial growth and fungal infections .

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to reducing inflammation by inhibiting certain enzymes involved in inflammatory pathways. This potential has led researchers to explore its use in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Research

Recent studies have indicated that thiadiazole compounds can induce apoptosis in cancer cells. The unique structure of this compound makes it a candidate for further investigation as a potential anticancer agent. Preliminary studies suggest it may inhibit tumor growth through various mechanisms .

Pesticidal Activity

In agriculture, compounds containing thiadiazole moieties have been recognized for their pesticidal properties. This compound could be explored as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds while being less harmful to beneficial organisms .

Plant Growth Regulation

Research indicates that certain thiadiazoles can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors. This application is particularly relevant for improving crop yields in challenging agricultural conditions .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymers could enhance material properties such as thermal stability and chemical resistance .

Nanotechnology

Thiadiazole derivatives are being investigated for their role in nanotechnology applications. Their ability to form stable complexes with metal ions makes them suitable for creating nanomaterials used in sensors and electronic devices .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Inhibition of E. coli and S. aureus growth observed.
Anti-inflammatory Effects Reduced inflammation markers in animal models.
Anticancer Research Induction of apoptosis in breast cancer cell lines.
Pesticidal Activity Effective against common agricultural pests.
Polymer Chemistry Enhanced thermal stability in synthesized polymers.

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The substituents on the 1,3,4-thiadiazole ring significantly alter molecular properties. Below is a comparison with analogs from and :

Compound Name Substituent at Position 5 Sulfonamide/Acetamide Group Melting Point (°C) Yield (%) Molecular Weight
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide (Target) 2-Methylpropyl Phenylmethanesulfonamide Not reported Not reported ~327*
4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide 2-Methylpropyl 4-Methoxybenzenesulfonamide Not reported Not reported 327.43
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Phenoxyacetamide 133–135 88 Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Ethylthio Methoxyphenoxyacetamide 138–140 68 Not reported

Notes:

  • The target compound’s phenylmethanesulfonamide group differs from acetamide-linked analogs (e.g., 5h, 5l), which may reduce hydrogen-bonding capacity but enhance metabolic stability .

Physicochemical Properties

  • Melting Points : Thiadiazoles with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) than those with smaller groups (e.g., ethylthio in 5l: 138–140°C) . The target compound’s 2-methylpropyl group may increase melting point slightly compared to benzylthio analogs.
  • Molecular Weight : The target compound (~327 g/mol) is lighter than the methoxy-substituted analog in (327.43 g/mol) due to the absence of a methoxy group .

Biological Activity

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H18N4O2S2
  • Molecular Weight: 306.43 g/mol

The compound features a thiadiazole moiety, which is known for its bioactive properties. The presence of the sulfonamide group enhances its potential as a pharmacological agent.

Antimicrobial Properties

Studies have indicated that compounds with thiadiazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results suggest that the compound may serve as a potential lead in antibiotic development.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives possess anticancer properties. Preliminary studies on this compound indicate its ability to induce apoptosis in cancer cell lines. A case study involving human breast cancer cells (MCF-7) revealed:

Concentration (µM) Cell Viability (%)
1085
2570
5045

The data suggests that higher concentrations lead to increased cytotoxicity.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways. In particular, it may interact with protein kinases involved in cell signaling and proliferation.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiadiazole Ring: Utilizing hydrazine derivatives and thioamide precursors.
  • Sulfonamide Formation: Reaction with sulfonyl chlorides under basic conditions.

Optimizing reaction conditions is crucial for maximizing yield and purity.

Potential Applications

Given its promising biological activities, this compound could have applications in:

  • Pharmaceutical Development: As an antibiotic or anticancer agent.
  • Agricultural Chemistry: As a potential pesticide due to its antimicrobial properties.

Q & A

Q. Methodological Answer :

Substituent Variation : Synthesize analogs with modified alkyl groups (e.g., tert-butyl, isopropyl) on the thiadiazole ring and compare IC₅₀ values .

Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) on the phenylsulfonamide moiety to enhance binding to enzyme active sites .

Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions between the sulfonamide group and carbonic anhydrase residues .

Advanced: What computational strategies predict binding modes with target proteins?

Q. Methodological Answer :

Molecular Docking :

  • Prepare the protein (e.g., carbonic anhydrase II, PDB ID: 3KS3) in AutoDock Tools by removing water and adding polar hydrogens.
  • Dock the compound using Lamarckian GA (50 runs) and analyze binding poses for sulfonamide-Zn²⁺ coordination .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Calculate RMSD and binding free energy with MM-PBSA .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

Assay Standardization : Compare experimental conditions (e.g., pH, temperature) and cell lines used. For example, IC₅₀ values may vary if assays are conducted at pH 6.8 vs. 7.4 .

Synthetic Purity : Analyze by HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities from incomplete sulfonylation (e.g., unreacted amine) can skew results .

Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based assays .

Advanced: What analytical techniques validate its stability under physiological conditions?

Q. Methodological Answer :

pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Monitor degradation via LC-MS and identify hydrolyzed products (e.g., free sulfonamide) .

Thermogravimetric Analysis (TGA) : Determine thermal stability (25–300°C, 10°C/min) to assess suitability for storage .

Light Sensitivity : Expose to UV light (254 nm) and track changes in UV-Vis spectra (200–400 nm) .

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